2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline
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Overview
Description
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline is a chemical compound with the molecular formula C19H20N4O4 and a molecular weight of 368.39 g/mol . It is known for its distinctive structure, which includes a phenyl group attached to a cyclohexane ring, and a hydrazone derivative of 2,4-dinitrophenyl .
Preparation Methods
The synthesis of 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline typically involves the reaction of 1-Phenylcyclohexanecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazones or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline can be compared with other hydrazone derivatives, such as:
- Benzaldehyde 2,4-dinitrophenyl hydrazone
- Acetophenone 2,4-dinitrophenyl hydrazone
- Cyclohexanone 2,4-dinitrophenyl hydrazone
These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its phenylcyclohexane backbone, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1678-09-7 |
---|---|
Molecular Formula |
C19H20N4O4 |
Molecular Weight |
368.393 |
IUPAC Name |
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline |
InChI |
InChI=1S/C19H20N4O4/c24-22(25)16-9-10-17(18(13-16)23(26)27)21-20-14-19(11-5-2-6-12-19)15-7-3-1-4-8-15/h1,3-4,7-10,13-14,21H,2,5-6,11-12H2/b20-14- |
InChI Key |
DFCODPSRMSHLRQ-ZHZULCJRSA-N |
SMILES |
C1CCC(CC1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Synonyms |
1-Phenylcyclohexanecarbaldehyde 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
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